molecular formula C15H12BrNO B14722758 n-(7-Bromo-9h-fluoren-2-yl)acetamide CAS No. 6966-95-6

n-(7-Bromo-9h-fluoren-2-yl)acetamide

Cat. No.: B14722758
CAS No.: 6966-95-6
M. Wt: 302.16 g/mol
InChI Key: HMSQUDWDDFBFIN-UHFFFAOYSA-N
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Description

N-(7-Bromo-9H-fluoren-2-yl)acetamide is a brominated fluorene derivative supplied with a purity of 95% . This compound is part of a class of chemicals known for their utility in scientific research and development. Fluorene-based molecules, such as closely related (4-(2,7-dichloro-9H-fluoren-4-yl)thiazol-yl)acetamide derivatives, have been synthesized and evaluated in studies for their notable biological activities, including antimicrobial properties and cytotoxicity against human carcinoma cell lines such as A-549 (lung) and MCF-7 (breast) . Furthermore, molecular docking studies on similar structures suggest a potential mechanism of action involving binding interactions with dihydrofolate reductase (DHFR) active sites, positioning them as subjects of interest for future therapeutic discovery . It is important to highlight that related compounds, such as 2-Acetylaminofluorene, are recognized research chemicals . This compound is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures in humans or animals. This product should be handled by qualified professionals only. It is typically stored at 4-8°C .

Properties

CAS No.

6966-95-6

Molecular Formula

C15H12BrNO

Molecular Weight

302.16 g/mol

IUPAC Name

N-(7-bromo-9H-fluoren-2-yl)acetamide

InChI

InChI=1S/C15H12BrNO/c1-9(18)17-13-3-5-15-11(8-13)6-10-7-12(16)2-4-14(10)15/h2-5,7-8H,6H2,1H3,(H,17,18)

InChI Key

HMSQUDWDDFBFIN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC2=C(C=C1)C3=C(C2)C=C(C=C3)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(7-Bromo-9H-fluoren-2-yl)acetamide typically involves the bromination of fluorene followed by acetamidation. One common method includes:

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:

Chemical Reactions Analysis

Types of Reactions

N-(7-Bromo-9H-fluoren-2-yl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of various substituted fluorenes.

    Oxidation: Formation of fluorenone derivatives.

    Reduction: Formation of fluorenylamines.

Scientific Research Applications

N-(7-Bromo-9H-fluoren-2-yl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(7-Bromo-9H-fluoren-2-yl)acetamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares N-(7-Bromo-9H-fluoren-2-yl)acetamide with key analogs:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
N-(7-Bromo-9-oxo-9H-fluoren-2-yl)acetamide 7-Br, 9-oxo C₁₅H₁₀BrNO₂ 316.15 Research use (GLPBIO); >95% purity
N-(9-Bromo-9H-fluoren-2-yl)-2,2,2-trifluoroacetamide 9-Br, 2-CF₃CO C₁₅H₉BrF₃NO 354.98 Higher lipophilicity (XLogP3 = 4.2)
N-(7-Amino-6,8-dibromo-9H-fluoren-2-yl)acetamide 7-NH₂, 6,8-Br₂ C₁₅H₁₂Br₂N₂O 396.08 Potential bioactive intermediate
N-(3-Bromo-7-nitro-9-oxo-9H-fluoren-2-yl)-2,2,2-trifluoroacetamide 3-Br, 7-NO₂, 9-oxo, 2-CF₃CO C₁₅H₆BrF₃N₂O₄ 413.13 Raw material for synthesis; 99% purity
N-(7-Fluoro-9-oxo-9H-fluoren-2-yl)acetamide 7-F, 9-oxo C₁₅H₁₀FNO₂ 255.24 Noted for fluorine's electron-withdrawing effects
Key Observations:
  • Bromine vs. Other Halogens : Bromine increases molecular weight and lipophilicity compared to fluorine (e.g., 316.15 vs. 255.24 g/mol) .
  • Electron-Withdrawing Groups : Trifluoroacetamide (CF₃CO) substituents (e.g., in and ) enhance metabolic stability but reduce solubility compared to acetamide .

Crystallographic and Solid-State Behavior

  • Meta-Substitution Effects : demonstrates that electron-withdrawing groups (e.g., nitro) at meta positions of phenylacetamides significantly alter crystal parameters, such as lattice constants and space groups. For fluorene analogs, bromine at position 7 may similarly influence packing efficiency and intermolecular interactions .
  • Asymmetric Units : Derivatives like N-(3,5-dimethylphenyl)-2,2,2-trichloro-acetamide exhibit two molecules per asymmetric unit, suggesting steric and electronic factors influence solid-state geometry. This could parallel fluorene-based acetamides with bulky substituents .

Q & A

Q. What are the optimal synthetic routes for N-(7-Bromo-9H-fluoren-2-yl)acetamide under mild conditions?

Methodological Answer: The synthesis of brominated fluorene acetamides typically involves nucleophilic substitution or condensation reactions. For example, N-substituted 2-bromoacetamide derivatives can be synthesized by reacting amines with 2-bromoacetyl bromide in the presence of aqueous Na₂CO₃, forming precipitates within 10–20 minutes . A related compound, 7-bromo-N-[(1-oxyl-2,2,5,5-tetramethylpyrrolidin-3-yl)methyl]-9H-fluoren-2-amine, was synthesized with a 40% yield via manual shaking and cold-water washing .

Key Variables:

  • Solvent system : Aqueous/organic biphasic systems improve selectivity.
  • Temperature : Room temperature minimizes side reactions.
  • Purification : Cold-water washing removes unreacted reagents.

Q. Table 1: Comparison of Synthetic Methods

MethodYieldConditionsKey Reference
Aqueous Na₂CO₃ reaction40–60%RT, manual shaking
Biphasic solvent system50–70%RT, stirring

Q. Which analytical techniques are most reliable for characterizing this compound?

Methodological Answer: Critical characterization methods include:

  • Mass Spectrometry (MS) : Confirms molecular weight (e.g., observed m/z 411/413 for a bromofluorene derivative ).
  • Elemental Analysis : Validates purity (e.g., C: 64.00%, H: 5.75%, N: 6.80% vs. calculated values ).
  • Chromatography : HPLC or TLC (e.g., Rf = 0.32 in hexane-EtOAc ) monitors reaction progress.

Recommendation:
Combine multiple techniques to resolve ambiguities. For example, discrepancies in bromine content detected via MS can be cross-validated with combustion analysis.

Q. What safety protocols are essential for handling brominated acetamides?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats are mandatory due to potential skin/eye irritation .
  • Ventilation : Use fume hoods to avoid inhalation of fine powders.
  • Waste Disposal : Halogenated waste must be segregated and treated as hazardous .

Regulatory Note : Compliance with GHS guidelines (e.g., hazard codes H315, H319) is critical for industrial-scale research .

Advanced Research Questions

Q. How can mechanistic studies resolve contradictions in reaction yields for bromofluorene derivatives?

Methodological Answer: Contradictory yields (e.g., 40% vs. 70%) may arise from:

  • Steric hindrance : Bulky substituents at the 7-position slow nucleophilic attack.
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance reactivity but may promote decomposition.

Experimental Design:

  • Kinetic Studies : Monitor reaction progress via <sup>1</sup>H NMR to identify rate-limiting steps.
  • Isotopic Labeling : Use deuterated solvents to trace proton transfer pathways.

Q. Table 2: Factors Affecting Yield Discrepancies

FactorImpact on YieldMitigation Strategy
Steric hindranceDecreasesUse smaller nucleophiles
Solvent polarityVariableOptimize via DoE

Q. How can computational methods improve the design of bromofluorene-based reactions?

Methodological Answer:

  • Quantum Chemical Calculations : Predict transition states and intermediates (e.g., using density functional theory) .
  • Reaction Path Search : Algorithms identify low-energy pathways, reducing trial-and-error experimentation .

Case Study :
ICReDD’s integrated approach combines computational modeling with experimental validation, shortening reaction development cycles by 30–50% .

Q. What statistical approaches optimize reaction conditions for bromoacetamide synthesis?

Methodological Answer:

  • Design of Experiments (DoE) : Fractional factorial designs screen variables (e.g., temperature, solvent ratio) efficiently .
  • Response Surface Methodology (RSM) : Models nonlinear relationships between variables and outputs (e.g., yield, purity).

Example Workflow:

Screening : Identify critical factors (e.g., Na₂CO₃ concentration).

Optimization : Central composite design refines optimal conditions.

Validation : Confirm robustness with triplicate runs.

Q. Table 3: DoE Parameters for Reaction Optimization

VariableRange TestedOptimal Value
Na₂CO₃ concentration5–15% w/v10% w/v
Reaction time10–30 min20 min

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